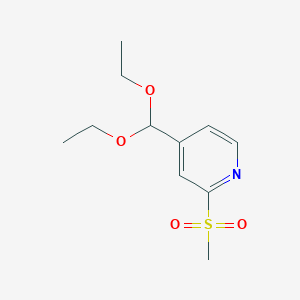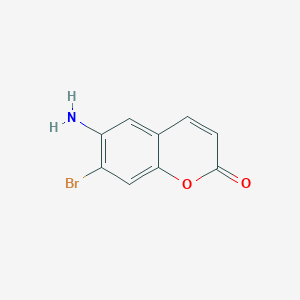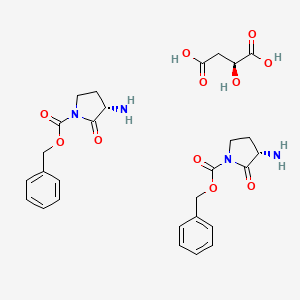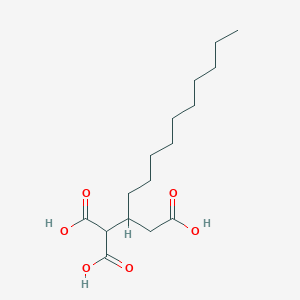
4-(Diethoxymethyl)-2-(methanesulfonyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diethoxymethyl)-2-(methanesulfonyl)pyridine is a chemical compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds, characterized by a six-membered ring structure containing one nitrogen atom. This particular compound features a diethoxymethyl group at the 4-position and a methanesulfonyl group at the 2-position of the pyridine ring. These functional groups impart unique chemical properties and reactivity to the molecule, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethoxymethyl)-2-(methanesulfonyl)pyridine typically involves multi-step organic reactions. One common approach is the functionalization of a pyridine derivative through electrophilic substitution reactions. The diethoxymethyl group can be introduced via a reaction with diethoxymethane in the presence of an acid catalyst, while the methanesulfonyl group can be added using methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-(Diethoxymethyl)-2-(methanesulfonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various alkyl or aryl groups to the pyridine ring.
科学研究应用
4-(Diethoxymethyl)-2-(methanesulfonyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 4-(Diethoxymethyl)-2-(methanesulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxymethyl and methanesulfonyl groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules, modulating their activity and function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 4-(Methoxymethyl)-2-(methanesulfonyl)pyridine
- 4-(Ethoxymethyl)-2-(methanesulfonyl)pyridine
- 4-(Diethoxymethyl)-2-(sulfonyl)pyridine
Uniqueness
4-(Diethoxymethyl)-2-(methanesulfonyl)pyridine is unique due to the specific combination of its functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where other compounds may not be as effective.
属性
CAS 编号 |
650628-70-9 |
|---|---|
分子式 |
C11H17NO4S |
分子量 |
259.32 g/mol |
IUPAC 名称 |
4-(diethoxymethyl)-2-methylsulfonylpyridine |
InChI |
InChI=1S/C11H17NO4S/c1-4-15-11(16-5-2)9-6-7-12-10(8-9)17(3,13)14/h6-8,11H,4-5H2,1-3H3 |
InChI 键 |
VYPCCSJVEYZLGA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C1=CC(=NC=C1)S(=O)(=O)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione](/img/structure/B12611199.png)
![1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene](/img/structure/B12611215.png)
![2-[2-[2-[2-[2-[2-[2-(3-Mercaptopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12611216.png)


![5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12611223.png)

![2,2,2-Trifluoro-1-[4-(triphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611233.png)
![5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12611236.png)
![[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium](/img/structure/B12611245.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B12611260.png)
![tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane](/img/structure/B12611264.png)

